molecular formula C14H14O3 B12780507 2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl- CAS No. 31490-68-3

2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-

Katalognummer: B12780507
CAS-Nummer: 31490-68-3
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: MGHXTRIJAXFCOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norpterphyllin III is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Norpterphyllin III typically involves a series of complex chemical reactions. One common method includes the use of commercially available starting materials, which undergo a series of transformations such as alcohol extraction, enzymolysis, and column chromatography. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Norpterphyllin III is scaled up using similar methods but with optimizations for large-scale synthesis. This includes the use of larger reaction vessels, automated control systems for maintaining reaction conditions, and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Norpterphyllin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Norpterphyllin III has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Norpterphyllin III involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the context of its application, but common mechanisms include the inhibition of specific enzymes and the activation of signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Norpterphyllin III can be compared with other compounds that have similar structures or functions. Some of these include:

Uniqueness

What sets Norpterphyllin III apart from these compounds is its unique combination of chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions while also modulating biological pathways makes it a versatile and valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

31490-68-3

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C14H14O3/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)16-13(10)15/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

MGHXTRIJAXFCOA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3OC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.